molecular formula C18H23N5O3S B2496545 N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)picolinamide CAS No. 1021248-08-7

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)picolinamide

Cat. No.: B2496545
CAS No.: 1021248-08-7
M. Wt: 389.47
InChI Key: WXBHKBNSFQGOQL-UHFFFAOYSA-N
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Description

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)picolinamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound features a piperazine ring substituted with a pyridine moiety, linked to a picolinamide group via a sulfonyl-propyl chain. Its unique structure allows it to participate in a variety of chemical reactions and makes it a candidate for numerous applications in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)picolinamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of pyridine with piperazine to form the pyridin-2-ylpiperazine intermediate.

    Sulfonylation: The intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group, forming the sulfonyl-piperazine derivative.

    Linking with Picolinamide: Finally, the sulfonyl-piperazine derivative is coupled with picolinamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

    Substitution: The piperazine and pyridine rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)picolinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)picolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, in medicinal applications, it may inhibit the growth of pathogenic bacteria by targeting essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)propyl)picolinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonyl-propyl linker and picolinamide moiety differentiate it from other similar compounds, potentially offering unique advantages in its applications.

Properties

IUPAC Name

N-[3-(4-pyridin-2-ylpiperazin-1-yl)sulfonylpropyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c24-18(16-6-1-3-8-19-16)21-10-5-15-27(25,26)23-13-11-22(12-14-23)17-7-2-4-9-20-17/h1-4,6-9H,5,10-15H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBHKBNSFQGOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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